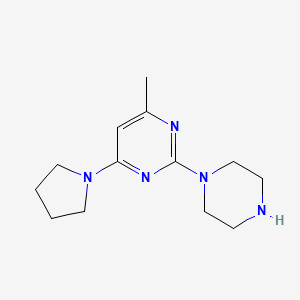

4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with piperazine and pyrrolidine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

Substitution Reactions: The piperazine and pyrrolidine groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the condensation and substitution reactions.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrrolidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1.1. Inhibition of Enzymes

One notable application of this compound is its role as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of N-acylethanolamines, which are bioactive lipid mediators implicated in various physiological processes, including pain modulation and neuroprotection. Research indicates that derivatives of pyrimidine, including 4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, have shown significant inhibitory activity against NAPE-PLD, leading to decreased levels of N-acylethanolamines in the brain and modulation of emotional behavior in animal models .

1.2. Adenosine Receptor Antagonism

Another significant application is its potential as an adenosine A2A receptor antagonist. This receptor plays a vital role in neurodegenerative diseases such as Parkinson's and Alzheimer's. Compounds that target this receptor can help mitigate symptoms associated with these conditions. Studies have demonstrated that piperazine and piperidine-containing derivatives exhibit potent binding affinities to adenosine A2A receptors, suggesting that modifications to the pyrimidine structure can enhance therapeutic efficacy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various studies have focused on modifying different substituents on the pyrimidine core to enhance potency and selectivity.

Table 1: SAR Analysis of Pyrimidine Derivatives

| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) | Binding Affinity (Ki nM) |

|---|---|---|---|---|

| Compound 1 | Cyclopropylmethylamide | (S)-3-hydroxypyrrolidine | 72 | 7.14 |

| Compound 2 | Morpholine | (S)-3-hydroxypyrrolidine | 720 | Not reported |

| Compound 3 | Dimethylamine | (S)-3-hydroxypyrrolidine | 120 | Not reported |

This table illustrates how specific modifications can lead to substantial increases in inhibitory activity, highlighting the importance of SAR studies in drug development .

3.1. Neuropharmacological Effects

In a study examining the effects of various pyrimidine derivatives on emotional behavior in mice, it was found that compounds similar to this compound effectively modulated anxiety-like behaviors when administered at specific dosages. The results indicated a potential for developing new treatments for anxiety disorders based on this compound's mechanism of action .

3.2. Antitumor Activity

Recent investigations have also explored the antitumor potential of pyrimidine derivatives, including those with piperazine and piperidine moieties. These studies suggest that such compounds can inhibit tumor cell growth by blocking adenosine receptors, thereby preventing tumor immune evasion and promoting apoptosis in cancer cells .

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Piperazin-1-yl)-4,6-dimethylpyrimidine: Similar structure but with different substitution patterns.

4-Methyl-2-(morpholin-4-yl)-6-(pyrrolidin-1-yl)pyrimidine: Contains a morpholine group instead of piperazine.

2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine: Lacks the methyl group at the 4-position.

Uniqueness

4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

4-Methyl-2-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with piperazine and pyrrolidine groups. Its structural complexity contributes to its diverse biological properties. The molecular formula is C13H20N4 with a molecular weight of approximately 236.33 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific kinases, impacting cellular signaling pathways associated with various diseases.

- Receptor Binding : It can bind to receptors involved in neurotransmission, potentially influencing mood and cognitive functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antiparasitic Activity : Studies suggest potential efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. Modifications in the piperazine moiety have been shown to enhance aqueous solubility and potency against this parasite .

- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Analogs have demonstrated activity against various cancer cell lines, indicating its potential as an anticancer agent .

- Neuroprotective Effects : Given its interaction with neurotransmitter systems, it has been studied for potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiparasitic Activity :

- Anticancer Activity :

- Neuroprotective Effects :

Eigenschaften

IUPAC Name |

4-methyl-2-piperazin-1-yl-6-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5/c1-11-10-12(17-6-2-3-7-17)16-13(15-11)18-8-4-14-5-9-18/h10,14H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSUWFMXUOWZJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNCC2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.